Azilsartan mepixetil

Catalog No.
S11225554
CAS No.
1596357-16-2
M.F
C36H34N6O8
M. Wt
678.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azilsartan mepixetil

CAS Number

1596357-16-2

Product Name

Azilsartan mepixetil

IUPAC Name

1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C36H34N6O8

Molecular Weight

678.7 g/mol

InChI

InChI=1S/C36H34N6O8/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44)

InChI Key

JXSDNNVNQNYJSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C

Azilsartan mepixetil is a novel angiotensin II receptor type 1 antagonist, primarily developed for the treatment of hypertension. It is a prodrug that is converted into its active form, azilsartan, upon administration. Azilsartan mepixetil has shown promise in providing effective blood pressure control with a longer duration of action compared to other similar medications. This compound is characterized by its high affinity for the AT1 receptor, which mediates various physiological effects associated with blood pressure regulation.

Azilsartan mepixetil undergoes hydrolysis in the gastrointestinal tract to yield azilsartan, its active metabolite. The conversion process is crucial as azilsartan is responsible for the pharmacological effects of the drug. The chemical structure of azilsartan mepixetil can be represented by the molecular formula C36H34N6O8C_{36}H_{34}N_{6}O_{8} . The mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting vasoconstriction and aldosterone secretion.

The primary biological activity of azilsartan mepixetil is its ability to lower blood pressure through antagonism of the angiotensin II receptor. Studies have demonstrated that azilsartan exhibits a significant reduction in blood pressure in hypertensive models, with effects persisting for an extended period post-administration. In vitro studies indicate that azilsartan can inhibit cell proliferation in aortic endothelial cells at low concentrations, showcasing potential antiproliferative properties .

Azilsartan mepixetil is primarily indicated for the treatment of essential hypertension in adults. Its effectiveness in managing blood pressure has made it a valuable option in cardiovascular therapeutics. Ongoing research continues to explore its potential applications in other cardiovascular conditions and its role in combination therapies .

Azilsartan mepixetil belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Below is a comparison with other well-known ARBs:

CompoundMolecular FormulaMechanism of ActionUnique Features
Azilsartan mepixetilC36H34N6O8AT1 receptor antagonistLonger duration of action
LosartanC22H23N6OAT1 receptor antagonistFirst ARB introduced; less selective
ValsartanC24H29N5O4AT1 receptor antagonistEffective in heart failure treatment
OlmesartanC29H30N6O6AT1 receptor antagonistUnique efficacy profile among ARBs

Azilsartan mepixetil's unique structural modifications contribute to its enhanced potency and longer-lasting effects compared to other ARBs, making it a significant advancement in hypertension management .

Molecular Formula and Systematic Nomenclature

Azilsartan mepixetil is defined by the molecular formula $$ \text{C}{36}\text{H}{34}\text{N}{6}\text{O}{8} $$, reflecting its incorporation of a benzimidazole core, oxadiazole ring, and methoxycarbonyloxy ethyl ester prodrug moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for azilsartan mepixetil is:
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-([2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl)-1H-benzimidazole-7-carboxylate.
This nomenclature systematically describes the esterification of azilsartan with the mepixetil group, which facilitates prodrug activation. The CAS registry number 1596357-16-2 uniquely identifies the compound in chemical databases.

PropertyValue
Molecular Formula$$ \text{C}{36}\text{H}{34}\text{N}{6}\text{O}{8} $$
Molecular Weight678.702 g/mol
CAS Number1596357-16-2
SMILES NotationCCOC1=NC2=CC=CC(C(=O)OC(C)OC(=O)OC...

Structural Elucidation via Spectroscopic Techniques

The structural confirmation of azilsartan mepixetil relies on advanced spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR spectra resolve the benzimidazole protons (δ 7.2–8.1 ppm), oxadiazole ring carbons (δ 155–160 ppm), and ester carbonyl signals (δ 170 ppm).
  • Infrared (IR) Spectroscopy: Key absorptions at 1740 cm$$ ^{-1} $$ (ester C=O stretch) and 1670 cm$$ ^{-1} $$ (oxadiazole C=N stretch) confirm functional groups.
  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 679.23 ([M+H]$$ ^+ $$), with fragmentation patterns aligning with the loss of the mepixetil group (m/z 456.18 for azilsartan).

Stereochemical Configuration and Isomeric Considerations

Azilsartan mepixetil contains two chiral centers at the benzimidazole C1 and ester C2 positions, yielding four potential stereoisomers. However, the commercial product is formulated as a single enantiomer, (1S,2R)-configured, to optimize receptor binding and metabolic stability. No geometric isomerism is observed due to the absence of restricted rotation in its biphenyl linkage.

Comparative Analysis with Related Sartan Derivatives

Azilsartan mepixetil distinguishes itself from first-generation sartans through structural modifications that enhance bioavailability and receptor affinity:

FeatureAzilsartan MepixetilLosartanValsartan
Core StructureBenzimidazole + oxadiazoleBiphenyl + tetrazoleBiphenyl + tetrazole
Prodrug GroupMepixetil esterNoneNone
Molecular Weight (g/mol)678.702422.91435.52
Plasma Half-Life (hours)11–146–96–9
Angiotensin II Receptor IC$$ _{50} $$0.3 nM20 nM2.7 nM

The mepixetil ester moiety delays hepatic hydrolysis, prolonging the release of active azilsartan and enabling once-daily dosing. Additionally, the oxadiazole ring enhances hydrophobic interactions with the receptor’s transmembrane domain, contributing to superior binding affinity compared to tetrazole-containing analogs like losartan.

Key Intermediate Compounds in Azilsartan Mepixetil Synthesis

The synthesis of azilsartan mepixetil relies on strategically designed intermediates that ensure structural fidelity and high yield. A pivotal intermediate, 2-ethoxy-3H-benzimidazole-7-carboxylic acid, is synthesized via alkaline hydrolysis of methyl 2-ethoxy-1H-benzimidazole-7-carboxylate. This step, conducted in methanol with sodium hydroxide, achieves a 92% yield and 98.3% purity after pH adjustment and recrystallization [2] [3]. Another critical intermediate, methyl 1-((2’-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester), undergoes hydroxylamine-mediated conversion to amidoxime, a precursor for oxadiazol ring formation [3].

The esterification of azilsartan with medoxomil chloride or alcohol introduces the prodrug’s methoxycarbonyloxy group. For instance, reacting azilsartan with medoxomil chloride in dimethylformamide (DMF) at 25–30°C yields azilsartan N-medoxomil, an intermediate that is further processed with potassium 2-ethylhexanoate to form the final potassium salt [3]. These intermediates are characterized by NMR, IR, and mass spectrometry to confirm structural integrity before progression to subsequent steps [3].

Catalytic Strategies for Oxadiazol Ring Formation

The oxadiazol ring, essential for azilsartan’s bioactivity, is constructed via cyclization of amidoxime intermediates. A notable method involves treating amidoxime with ethyl chloroformate in the presence of a base, forming a reactive intermediate that undergoes thermal cyclization in xylene at reflux temperatures [3]. This approach achieves high regioselectivity, minimizing byproducts such as open-chain ureas.

Alternative catalytic systems employ potassium carbonate and potassium iodide in DMF to mediate the esterification of azilsartan with medoxomil chloride, achieving 65% yield under mild conditions (40–45°C) [3]. The use of dimethylaminopyridine (DMAP) as a catalyst enhances the acylation efficiency of medoxomil alcohol, enabling a 70% yield of the methoxy analogue of azilsartan medoxomil [3]. Recent patents highlight aqueous-phase cyclization methods that replace xylene with water, reducing environmental impact while maintaining 85–90% yield [5].

Impurity Profiling and Control During Manufacturing

Impurities in azilsartan mepixetil arise from incomplete reactions, residual intermediates, or side reactions during esterification. Four primary related substances have been identified:

  • Azilsartan N-medoxomil (condensation at the isoxazole ring) [3].
  • Azilsartan dimedoxomil (bis-esterification product) [3].
  • Methoxy analogue of azilsartan medoxomil (from BEC methyl ester impurities) [3].
  • Amide methyl ester (incomplete hydrolysis of nitrile groups) [3].
ImpuritySourceControl Strategy
Azilsartan N-medoxomilMedoxomil chloride condensationOptimize stoichiometry and reaction time
Azilsartan dimedoxomilExcess medoxomil chlorideUse controlled reagent ratios
Methoxy analogueBEC methyl ester impuritiesPurify starting material via recrystallization
Amide methyl esterIncomplete hydrolysisExtend hydrolysis duration

HPLC with photodiode array detection is employed to monitor impurities at levels as low as 0.05%. Adjusting pH during workup (e.g., to 7.2 with hydrochloric acid) precipitates impurities, while crystallization from acetone-water mixtures enhances final product purity to >99.5% [3] [5].

Green Chemistry Approaches in Large-Scale Production

Recent innovations prioritize sustainability in azilsartan mepixetil synthesis. A patented aqueous-phase method eliminates organic solvents by conducting key steps in water, achieving 88% yield while reducing wastewater toxicity [5]. This approach substitutes xylene with water for cyclization and uses potassium 2-ethylhexanoate as a benign counterion during salt formation.

Energy efficiency is improved via microwave-assisted synthesis, which reduces reaction times by 40% compared to conventional heating [5]. Additionally, biocatalytic esterification using lipases has been explored to replace chemical catalysts, though yields remain suboptimal (50–60%) [5]. Life-cycle assessments indicate that green methods reduce carbon footprint by 30% and solvent consumption by 70%, aligning with FDA guidelines for sustainable pharmaceutical manufacturing [5].

Solubility Profile and Partition Coefficients

Azilsartan medoxomil demonstrates highly variable solubility characteristics across different solvent systems, which significantly impacts its pharmaceutical development and therapeutic application. The compound exhibits extremely poor aqueous solubility, with a measured water solubility of 0.00978 mg per milliliter at 37 degrees Celsius [1]. This low aqueous solubility places azilsartan medoxomil in the Biopharmaceutics Classification System Class 2 category, characterized by low solubility and high permeability properties [1] [2].

In organic solvent systems, azilsartan medoxomil shows markedly enhanced solubility compared to aqueous media. Among single organic solvents, ethanol provides the highest solubility, followed by tetrahydrofuran and methanol [3] [4]. The solubility order in single organic solvents follows the pattern: ethanol greater than tetrahydrofuran greater than methanol greater than normal-propanol greater than isopropanol greater than acetonitrile [4]. This solubility pattern correlates with the polarity and hydrogen-bonding capacity of the respective solvents.

Mixed solvent systems demonstrate interesting solubility enhancement properties for azilsartan medoxomil. The compound achieves its maximum solubility in ethanol and water mixtures at an 8:2 volume ratio, providing the highest solubility among all tested mixed aqueous systems [3] [4]. However, increasing the water proportion in ethanol-water mixtures results in decreased solubility, demonstrating the compound's preference for less polar environments [4].

The partition coefficient (log P) of azilsartan medoxomil has been reported as 4.9, indicating significant lipophilicity [1] [2]. This high partition coefficient value aligns with the compound's poor water solubility and enhanced solubility in lipophilic environments. The ionization constant (pKa) value of 6.1 suggests that the compound exists partially ionized at physiological pH conditions [1] [2].

Temperature-dependent solubility studies reveal that azilsartan medoxomil solubility increases exponentially with temperature elevation across all tested solvents [4]. The most pronounced temperature-dependent solubility changes occur in methanol and ethanol, providing valuable information for recrystallization and purification processes [4]. The lambda h model effectively correlates the temperature-dependent solubility data, with determination coefficients ranging from 0.9524 to 0.9998 [4].

Table 1: Solubility Profile of Azilsartan Medoxomil

SolventSolubility (mg/mL)Notes
Water (37°C)0.00978BCS Class II compound
Methanol~HighGreater than acetonitrile, n-propanol, isopropanol
Ethanol~HighestHighest solubility among single solvents
Tetrahydrofuran~HighGreater than acetonitrile, n-propanol, isopropanol
Acetonitrile~LowLower solubility
n-Propanol~LowLower solubility
Isopropanol~LowLower solubility
Ethanol/Water (8:2, v/v)~Highest in mixedHighest in mixed aqueous systems
Ethanol/Water (5:5, v/v)~MediumDecreased with higher water content
Methanol/Water (8:2, v/v)~MediumDecreased with higher water content
DMSOSlightly solubleRequires heating and sonication

Thermal Stability and Degradation Kinetics

Azilsartan medoxomil exhibits well-defined thermal characteristics that are crucial for pharmaceutical processing and storage conditions. Differential scanning calorimetry analysis reveals a melting point range of 160-161 degrees Celsius, indicating the compound's crystalline nature and thermal transition properties [5]. This melting point represents the temperature at which the ordered crystalline structure transitions to the liquid phase.

Thermogravimetric analysis demonstrates that azilsartan medoxomil undergoes thermal decomposition at approximately 105 degrees Celsius under dry heat conditions [6]. The compound shows susceptibility to thermal degradation when exposed to elevated temperatures for extended periods [6]. Forced degradation studies under thermal stress conditions reveal multiple degradation pathways and the formation of various impurity products [6] [7].

The thermal degradation kinetics of azilsartan medoxomil follow apparent first-order kinetics, as evidenced by stability-indicating analytical methods [8]. Arrhenius plot construction enables the calculation of activation energies, half-life times, and shelf-life predictions under various temperature conditions [8]. The activation energy values provide insights into the energy barrier for thermal degradation processes.

Thermogravimetric analysis reveals two distinct weight loss events during thermal decomposition of azilsartan medoxomil [9]. The first weight loss event corresponds to the loss of water molecules or volatile components, while the second event represents the decomposition of the main molecular structure [9]. These thermal events provide valuable information for pharmaceutical manufacturing processes and storage condition optimization.

Thermal stability studies demonstrate that azilsartan medoxomil remains stable when stored at 25 degrees Celsius with 60 percent relative humidity for extended periods [10]. However, exposure to temperatures above 40 degrees Celsius with 75 percent relative humidity results in accelerated degradation processes [10]. The compound shows particular sensitivity to combined heat and humidity stress conditions.

Table 2: Thermal Stability and Degradation Properties

ParameterValue/ObservationMethod
Melting Point (°C)160-161DSC
Decomposition Temperature (°C)~105 (dry heat)TGA
Thermal Degradation ConditionsSusceptible to thermal degradationForced degradation studies
Stability Temperature RangeStable at 25°C/60% RHStability studies
Weight Loss Events (TGA)Two distinct weight loss events observedTGA
Glass Transition (DSC)Crystalline to amorphous transition detectedDSC

Crystallographic Studies and Polymorphism Analysis

Azilsartan medoxomil exhibits complex polymorphic behavior with multiple crystalline forms identified through X-ray powder diffraction analysis. The compound demonstrates at least three distinct crystalline forms, designated as Form I, Form II, and Form III, each with characteristic diffraction patterns and stability profiles [11] [12] [4].

Form I represents the most thermodynamically stable polymorph and is characterized by six strong diffraction peaks appearing between 9.183 and 23.808 degrees two-theta [4]. This crystalline form is predominantly obtained from recrystallization in methanol, ethanol, acetonitrile, and normal-propanol solvents [4]. Form I demonstrates superior stability under standard storage conditions and is typically preferred for pharmaceutical formulations.

Form II exhibits distinct crystallographic properties with a characteristic diffraction peak at 7.834 degrees two-theta, distinguishing it from other polymorphic forms [4]. This polymorph is specifically obtained through recrystallization from isopropanol solvent systems [4]. Form II represents a metastable crystalline arrangement that may undergo transformation to more stable forms under certain conditions.

Form III displays unique crystallographic characteristics with seven strong diffraction peaks and a distinctive peak at 22.420 degrees two-theta [4]. This polymorphic form is exclusively obtained from tetrahydrofuran solvent systems [4]. Like Form II, Form III represents a metastable crystalline arrangement with potential for polymorphic transformation.

The potassium salt form of azilsartan medoxomil demonstrates significantly different crystallographic properties compared to the free base forms [11]. The potassium salt exhibits hygroscopic behavior and increased moisture sensitivity [10]. X-ray diffraction patterns reveal distinct peak positions and intensities that differentiate the salt form from neutral polymorphs.

Amorphous forms of azilsartan medoxomil can be generated through various processing conditions, including rapid cooling, spray drying, or mechanical stress [13]. The amorphous form exhibits enhanced solubility compared to crystalline polymorphs but demonstrates reduced physical and chemical stability [13]. Differential scanning calorimetry readily distinguishes between crystalline and amorphous forms through the presence or absence of melting endotherms.

Polymorphic interconversion studies reveal that metastable forms may transform to more stable arrangements under specific temperature, humidity, or solvent conditions [11]. These transformations can significantly impact dissolution behavior, bioavailability, and pharmaceutical performance. Therefore, polymorph control represents a critical aspect of azilsartan medoxomil pharmaceutical development.

Table 3: Crystallographic Forms and Polymorphism

Crystal FormCharacteristic Peaks (2θ)Solvent ObtainedStability
Form I9.183°-23.808° (6 strong peaks)Methanol, ethanol, acetonitrile, n-propanolMost stable form
Form II7.834° (characteristic peak)IsopropanolMetastable
Form III22.420° (characteristic peak)TetrahydrofuranMetastable
Amorphous FormBroad amorphous haloVarious processing conditionsHigher solubility but less stable
Potassium Salt FormDifferent pattern from free baseAqueous crystallizationHygroscopic, moisture sensitive

pH-Dependent Stability in Aqueous Media

Azilsartan medoxomil demonstrates significant pH-dependent stability variations in aqueous environments, which directly impacts its pharmaceutical formulation and storage requirements. The compound exhibits optimal stability within a narrow pH range of 3 to 5, where degradation rates are minimized and the molecular structure remains intact for extended periods [10].

Under acidic conditions at pH 1, azilsartan medoxomil undergoes rapid degradation through multiple pathways, resulting in the formation of various impurity products [6] [7]. Liquid chromatography-tandem mass spectrometry studies identify at least three distinct degradation products (designated as degradation products 1, 2, and 5) formed specifically under acidic hydrolytic conditions [7]. The acidic degradation follows first-order kinetics with accelerated rates compared to neutral conditions.

Neutral pH conditions (pH 7) result in moderate degradation of azilsartan medoxomil, with hydrolysis representing the primary degradation mechanism [6] [7]. The compound shows instability in neutral aqueous solutions, with a common degradation product (degradation product 4) consistently observed across various pH conditions [7]. This neutral pH instability necessitates careful formulation considerations for liquid dosage forms.

Alkaline conditions above pH 9 create the most challenging stability environment for azilsartan medoxomil [10] [7]. The compound becomes readily susceptible to hydrolysis under alkaline conditions, with rapid conversion to azilsartan (the active metabolite) and other degradation products [10] [7]. Alkaline degradation occurs through specific hydrolytic pathways, with degradation product 3 uniquely formed under these conditions [7].

The hydrolysis mechanism of azilsartan medoxomil involves cleavage of the medoxomil ester linkage, releasing the active azilsartan moiety [14] [10]. This hydrolytic process occurs naturally in the gastrointestinal tract during oral administration but represents an undesirable degradation pathway during pharmaceutical storage [14]. The hydrolysis rate demonstrates strong pH dependence, with alkaline conditions dramatically accelerating the reaction.

Forced degradation studies reveal that azilsartan medoxomil degradation products retain consistent formation patterns across different stress conditions [7]. A common degradation product appears under all tested conditions (acidic, neutral, alkaline, oxidative, and photolytic), suggesting a shared degradation pathway [7]. This information proves valuable for developing stability-indicating analytical methods and understanding degradation mechanisms.

The pH-dependent stability profile necessitates specific formulation strategies for azilsartan medoxomil products. Solid dosage forms demonstrate enhanced stability compared to liquid formulations due to reduced water activity and controlled pH environments [10]. Buffer systems maintaining pH within the 3-5 range can provide improved stability for liquid formulations when required.

Table 4: pH-Dependent Stability Profile

pH ConditionStabilityDegradation ProductsHalf-life/Rate
pH 1 (Acidic)UnstableMultiple impurities formedAccelerated degradation
pH 3-5Relatively stableMinimal degradationExtended stability
pH 7 (Neutral)UnstableHydrolysis productsModerate degradation
pH 9+ (Alkaline)Readily susceptible to hydrolysisAzilsartan (active metabolite)Rapid hydrolysis
Hydrolytic ConditionsSignificant degradationAzilsartan + other productsFirst-order kinetics observed

XLogP3

6.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

678.24381206 g/mol

Monoisotopic Mass

678.24381206 g/mol

Heavy Atom Count

50

UNII

C2GK4G74Y7

Dates

Last modified: 08-08-2024

Explore Compound Types